molecular formula C13H26NO5PS2 B022375 N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine ethyl ester CAS No. 19700-58-4

N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine ethyl ester

Cat. No. B022375
CAS RN: 19700-58-4
M. Wt: 371.5 g/mol
InChI Key: OTIKYPMTUNVZLW-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine ethyl ester, commonly known as DTPA-Val, is a chemical compound used in scientific research. It is a prodrug of the amino acid L-valine and is used as a tool for studying the function and regulation of proteins.

Mechanism Of Action

DTPA-Val works by binding to proteins through a process known as covalent modification. The compound reacts with the thiol group on cysteine residues in proteins, forming a stable thioether linkage. This covalent modification can alter the function and activity of the protein, providing insights into its role in cellular processes.

Biochemical And Physiological Effects

DTPA-Val has been shown to have a range of biochemical and physiological effects. It can inhibit the activity of certain enzymes, including proteases and kinases, and can also affect the stability and folding of proteins. DTPA-Val has also been shown to have anti-inflammatory and anti-cancer properties, although the mechanisms underlying these effects are not fully understood.

Advantages And Limitations For Lab Experiments

One of the main advantages of DTPA-Val is its specificity for cysteine residues in proteins. This allows for targeted covalent modification of specific proteins, providing insights into their function and regulation. However, the use of DTPA-Val can also have limitations. Its covalent modification of proteins can lead to irreversible changes in protein function, making it difficult to study the dynamic regulation of proteins. Additionally, the use of DTPA-Val can be limited by its potential toxicity and off-target effects.

Future Directions

There are several potential future directions for research involving DTPA-Val. One area of interest is the development of new methods for the site-specific covalent modification of proteins. This could involve the synthesis of new prodrugs with increased specificity or the development of new chemical methods for modifying proteins. Another area of interest is the use of DTPA-Val in drug discovery. The compound has been shown to have anti-cancer properties, and further research could lead to the development of new cancer therapies. Finally, there is potential for the use of DTPA-Val in the study of protein misfolding diseases, such as Alzheimer's and Parkinson's, where covalent modification of proteins could provide insights into disease mechanisms.

Synthesis Methods

DTPA-Val is synthesized through a multistep process involving the reaction of L-valine with diethyl phosphorochloridate and thioacetic acid. The resulting compound is then treated with diethylamine to form DTPA-Val.

Scientific Research Applications

DTPA-Val is widely used in scientific research as a tool for studying the function and regulation of proteins. It is commonly used in the field of proteomics to study protein-protein interactions and to identify potential drug targets. DTPA-Val can also be used to study the function of enzymes and to investigate the role of post-translational modifications in protein function.

properties

CAS RN

19700-58-4

Product Name

N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine ethyl ester

Molecular Formula

C13H26NO5PS2

Molecular Weight

371.5 g/mol

IUPAC Name

ethyl (2S)-2-[(2-diethoxyphosphinothioylsulfanylacetyl)amino]-3-methylbutanoate

InChI

InChI=1S/C13H26NO5PS2/c1-6-17-13(16)12(10(4)5)14-11(15)9-22-20(21,18-7-2)19-8-3/h10,12H,6-9H2,1-5H3,(H,14,15)/t12-/m0/s1

InChI Key

OTIKYPMTUNVZLW-LBPRGKRZSA-N

Isomeric SMILES

CCOC(=O)[C@H](C(C)C)NC(=O)CSP(=S)(OCC)OCC

SMILES

CCOC(=O)C(C(C)C)NC(=O)CSP(=S)(OCC)OCC

Canonical SMILES

CCOC(=O)C(C(C)C)NC(=O)CSP(=S)(OCC)OCC

Other CAS RN

19700-58-4

synonyms

N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine ethyl ester

Origin of Product

United States

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